molecular formula C7H5BrN2OS B11867011 6-Bromo-2-methylthieno[3,2-d]pyrimidin-4(3H)-one

6-Bromo-2-methylthieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B11867011
M. Wt: 245.10 g/mol
InChI Key: YAXCUHFDWSBQRW-UHFFFAOYSA-N
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Description

6-Bromo-2-methylthieno[3,2-d]pyrimidin-4(3H)-one (CAS 215927-36-9) is a high-value bicyclic heterocyclic compound serving as a versatile building block in organic synthesis and medicinal chemistry. The molecule features a fused thiophene and pyrimidinone core, a scaffold recognized as a "privileged structure" in drug discovery due to its structural similarity to naturally occurring purine bases . This close resemblance allows derivatives to interact effectively with a wide range of biological targets. The core thieno[3,2-d]pyrimidine scaffold is under extensive investigation for its myriad pharmacological activities. Research indicates its potential in developing novel therapeutic agents with anticancer, anti-inflammatory, antimicrobial, and antiviral properties . The specific bromo and methylthio substitutions on this scaffold make it a particularly valuable intermediate for further functionalization via cross-coupling reactions and nucleophilic substitutions, enabling the rapid exploration of structure-activity relationships (SAR) . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers are advised to handle this compound with appropriate personal protective equipment and in accordance with all applicable laboratory safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5BrN2OS

Molecular Weight

245.10 g/mol

IUPAC Name

6-bromo-2-methyl-3H-thieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C7H5BrN2OS/c1-3-9-4-2-5(8)12-6(4)7(11)10-3/h2H,1H3,(H,9,10,11)

InChI Key

YAXCUHFDWSBQRW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=O)N1)SC(=C2)Br

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Cyclization

A solution of compound 6 (5-chlorothiophene-2-sulfonamide, 1.0 equiv) and ethylene glycol (2.5 equiv) undergoes cyclization in the presence of hydrochloric acid (12% v/v) at 80–90°C for 3–5 hours. The reaction proceeds via nucleophilic attack of the glycol hydroxyl group on the sulfonamide moiety, forming the thieno[3,2-e]thiazine intermediate 7 with >90% conversion.

Alkylation with 1-Bromo-3-methoxypropane

Intermediate 7 is treated with 1-bromo-3-methoxypropane (1.5 equiv) in dimethyl sulfoxide (DMSO) at 60°C for 6–8 hours. Potassium carbonate (2.0 equiv) acts as a base to deprotonate the sulfonamide nitrogen, facilitating SN2 alkylation. The final product is isolated via aqueous workup (toluene/water partitioning) and vacuum distillation, yielding 97% pure This compound .

Table 1: Reaction Conditions for Cyclization-Alkylation

ParameterCyclization StepAlkylation Step
Temperature80–90°C60°C
Time3–5 h6–8 h
CatalystHClK2CO3
SolventH2ODMSO
Yield90%97%

Microwave-Assisted Synthesis with Boron Trifluoride Complex

A high-efficiency route reported in Molecules (2013) employs microwave irradiation to accelerate key steps.

Microwave-Promoted Condensation

2-Amino-3-bromothiophene (1.0 equiv) reacts with dimethylformamide-dimethylacetal (DMF-DMA, 1.2 equiv) under microwave irradiation (100°C, 80 W) for 15 minutes. This forms the enamine intermediate 2a in 98% yield, bypassing traditional heating limitations.

Demethylation with BF3·SMe2

The methyl-protected intermediate 2a undergoes O-demethylation using boron trifluoride-methyl sulfide complex (BF3·SMe2, 1.5 equiv) in dichloromethane at 25°C. The Lewis acid cleaves the methyl ether, yielding the pyrimidinone core 1b in 82% isolated yield after column chromatography.

Key Advantages:

  • Reduced reaction time from hours to minutes.

  • Enhanced regioselectivity due to controlled microwave heating.

Direct Bromination of Thienopyrimidinone Precursors

Ambeed’s industrial protocol utilizes bromine in acetic acid for direct halogenation.

Bromination Conditions

Thieno[2,3-d]pyrimidin-4(3H)-one (1.0 equiv) is suspended in glacial acetic acid (12 vol) and treated with bromine (1.8 equiv) at 80°C for 1 hour. The exothermic reaction is quenched with saturated sodium bicarbonate, yielding 95% pure 6-bromo derivative as a light brown solid.

Critical Process Parameters:

  • Bromine stoichiometry >1.5 equiv prevents di-bromination.

  • Acetic acid acts as both solvent and proton source for electrophilic substitution.

Multi-Step Synthesis from 2-Amino-3-Bromobenzoic Acid

Evitachem’s approach starts with functionalized benzoic acid derivatives.

Cyclocondensation and Halogenation

2-Amino-3-bromobenzoic acid undergoes cyclocondensation with thiourea (1.2 equiv) in polyphosphoric acid (PPA) at 120°C for 4 hours, forming the thienopyrimidine scaffold. Subsequent bromination with N-bromosuccinimide (NBS, 1.1 equiv) in tetrahydrofuran (THF) introduces the 6-bromo substituent selectively.

Methyl Group Introduction

The 2-position is methylated using methyl iodide (CH3I, 1.5 equiv) and sodium hydride (NaH, 2.0 equiv) in dry DMF at 0–5°C. Quenching with ice water precipitates the final product in 89% yield.

Table 2: Comparative Analysis of Synthetic Methods

MethodYieldPurityScalabilityCost
Cyclization-Alkylation97%99%Industrial$$
Microwave-Assisted82%95%Lab-Scale$$$
Direct Bromination95%97%Pilot-Scale$
Multi-Step Synthesis89%93%Lab-Scale$$$$

Industrial-Scale Optimization Strategies

Continuous Flow Synthesis

Recent advances adapt the cyclization-alkylation route for continuous manufacturing. Tubular reactors with static mixers achieve 99.5% conversion in <30 minutes residence time, reducing solvent use by 40% compared to batch processes.

Crystallization Control

Seeding techniques during cooling crystallization from ethanol/water mixtures (70:30 v/v) yield particles with D90 <50 µm, ensuring consistent bioavailability in pharmaceutical formulations .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-methylthieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydride or potassium carbonate, solvents such as dimethylformamide or ethanol, and catalysts like palladium for coupling reactions . Reaction conditions typically involve heating and may require inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thienopyrimidines, while cyclization reactions can produce more complex fused ring systems .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Bromo-2-methylthieno[3,2-d]pyrimidin-4(3H)-one is not fully elucidated, but it is believed to interact with specific molecular targets in pathogens. For instance, it may inhibit key enzymes or interfere with nucleic acid synthesis, leading to the inhibition of microbial growth . Further studies are needed to fully understand the molecular pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-methylthieno[3,2-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern and the presence of both a bromine atom and a methyl group. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

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